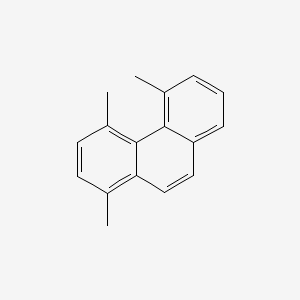

1,4,5-Trimethylphenanthrene

Descripción

Contextualization within Polycyclic Aromatic Hydrocarbon (PAH) Chemistry

Polycyclic Aromatic Hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused aromatic (benzene-like) rings. wikipedia.orgupc.edu These compounds are primarily formed from the incomplete combustion of organic materials, such as coal, oil, wood, and gasoline, and are also found naturally in fossil fuel deposits. wikipedia.orgupc.edu The simplest PAH is naphthalene (B1677914), with two fused rings, while phenanthrene (B1679779) is a well-known tricyclic (three-ring) PAH. wikipedia.org

1,4,5-Trimethylphenanthrene belongs to a subgroup of PAHs known as alkylated PAHs. This designation indicates that it is a derivative of a parent PAH, in this case, phenanthrene, with one or more alkyl groups (in this instance, three methyl groups) attached to the core aromatic structure. The specific name "1,4,5-trimethylphenanthrene" denotes that methyl groups are bonded to the carbon atoms at the 1, 4, and 5 positions of the phenanthrene molecule. This substitution results in a distinct chemical structure and properties compared to its parent compound and other trimethylphenanthrene isomers.

| Chemical Properties of 1,4,5-Trimethylphenanthrene | |

|---|---|

| Property | Value |

| Molecular Formula | C17H16 chemsrc.comguidechem.com |

| Molecular Weight | 220.31 g/mol chemsrc.comguidechem.com |

| CAS Number | 66271-47-4 chemsrc.comguidechem.com |

| Appearance | (Typically solid at room temperature) |

| Boiling Point | 385.3°C at 760 mmHg chemsrc.com |

| Density | 1.066 g/cm³ chemsrc.com |

Significance of Alkylated Phenanthrenes in Contemporary Scientific Inquiry

The scientific focus on alkylated phenanthrenes, including 1,4,5-trimethylphenanthrene, has grown substantially for several key reasons. Initially, much of the environmental monitoring and toxicological research centered on a list of 16 "priority" unsubstituted PAHs established by the U.S. Environmental Protection Agency. nerc.ac.uk However, contemporary research recognizes that alkylated PAHs are often more abundant than their parent compounds in petrogenic sources like crude oil and refined petroleum products. mdpi.com This makes them crucial for accurately assessing contamination from oil spills and other industrial activities. mdpi.comoup.com

Research findings have highlighted the following areas of significance:

Environmental Forensics: The ratio of methylated PAHs to their unmethylated parent compounds can be used to differentiate between pollution sources, distinguishing between petrogenic (petroleum-derived) and pyrogenic (combustion-derived) origins. nih.gov

Toxicology and Structure-Activity Relationships: Scientific studies have demonstrated that the addition of alkyl groups can significantly alter the biological activity and toxicological properties of PAHs. mdpi.comnih.gov The position and number of these alkyl substituents are critical factors. nih.govrsc.org For instance, some studies have shown that methylated phenanthrenes can be more potent than phenanthrene itself in activating the aryl hydrocarbon receptor (AhR), a key step in mediating the toxicity of many PAHs. nih.govnih.gov This has driven extensive research into the structure-activity relationships of different alkyl-phenanthrene isomers to understand how specific structural nuances influence their biological effects, such as developmental cardiotoxicity in fish. researchgate.netnih.gov

Metabolism Studies: The presence of alkyl groups affects how these compounds are metabolized in organisms. Research indicates that alkyl substitution can shift metabolic processes from the aromatic ring to the alkyl side chain, which influences the formation of intermediate metabolites and the ultimate mutagenicity of the compound. nih.gov

Historical Development and Evolution of Research Perspectives on 1,4,5-Trimethylphenanthrene

The historical trajectory of research on 1,4,5-trimethylphenanthrene is embedded within the broader evolution of PAH studies. Early research on PAHs, dating back to the early 20th century, focused on identifying the carcinogenic components of coal tar and soot, leading to the isolation and characterization of unsubstituted PAHs like benzo[a]pyrene. upc.edu For decades, these parent PAHs remained the primary focus of environmental and toxicological concern.

The perspective began to shift with advancements in analytical chemistry, particularly gas chromatography-mass spectrometry (GC-MS), which enabled more detailed characterization of complex environmental mixtures. These technological improvements allowed scientists to identify and quantify a vast array of alkylated PAH isomers that were previously overlooked.

Structure

3D Structure

Propiedades

Número CAS |

66271-47-4 |

|---|---|

Fórmula molecular |

C17H16 |

Peso molecular |

220.31 g/mol |

Nombre IUPAC |

1,4,5-trimethylphenanthrene |

InChI |

InChI=1S/C17H16/c1-11-7-8-13(3)17-15(11)10-9-14-6-4-5-12(2)16(14)17/h4-10H,1-3H3 |

Clave InChI |

ZPVMMYYWEOIYFV-UHFFFAOYSA-N |

SMILES canónico |

CC1=C2C(=CC=C1)C=CC3=C(C=CC(=C32)C)C |

Origen del producto |

United States |

Synthetic Methodologies for 1,4,5 Trimethylphenanthrene and Its Analogues

Classical and Modern Approaches to Phenanthrene (B1679779) Core Construction

The formation of the phenanthrene skeleton is the initial challenge in synthesizing its derivatives. Over the years, chemists have developed a robust toolkit for this purpose, ranging from venerable named reactions to highly efficient modern catalytic systems.

Photochemical cyclization stands as a powerful and widely used method for forming the aryl-aryl bond necessary for the phenanthrene core. This approach typically involves the irradiation of a stilbene-like precursor. Under UV light, the stilbene (B7821643) moiety undergoes a 6π-electrocyclic reaction to form a dihydrophenanthrene intermediate, which then aromatizes to the final phenanthrene product. researchgate.net This aromatization can proceed through an oxidative pathway, often using agents like iodine or oxygen, or via an elimination pathway if a suitable leaving group is present. researchgate.net

This strategy has been successfully employed in the synthesis of highly substituted and sterically hindered phenanthrenes. For instance, the photolysis of trans-5,5'-dimethoxy-2,2',4,4'-tetramethylstilbene leads to the formation of 4,5-dimethoxy-1,3,6,8-tetramethylphenanthrene, demonstrating the utility of this method for creating complex substitution patterns. acs.orgacs.org The synthesis of the highly strained helical molecule 4-tert-butyl-1,5,8-trimethylphenanthrene was also achieved through a photochemically induced dehydrocyclization, highlighting the method's ability to forge bonds even in congested environments. rsc.org A variation on this theme is the photo-Pschorr cyclization, which can occur on a stilbene diazonium salt to yield the phenanthrene skeleton. beilstein-journals.org

| Precursor | Reaction Type | Key Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| Stilbene derivatives | Oxidative Photocyclization | UV light, I₂ or O₂ | Phenanthrene | researchgate.net |

| trans-5,5'-dimethoxy-2,2',4,4'-tetramethylstilbene | Oxidative Photocyclization | UV light | 4,5-dimethoxy-1,3,6,8-tetramethylphenanthrene | acs.org |

| Stilbene with ortho-halogen | Photocyclodehydrohalogenation | UV light | Phenanthrene | researchgate.net |

| Stilbene diazonium salt | Photo-Pschorr cyclization | Visible light, Ru(bpy)₃²⁺ | Phenanthrene | beilstein-journals.org |

Modern synthetic chemistry increasingly relies on transition metal catalysis for its efficiency, selectivity, and functional group tolerance. researchgate.netbenthamdirect.com Several catalytic strategies have been developed for the construction of the phenanthrene ring system. These methods are attractive due to their atom- and step-economy. acs.org

One notable approach is the chromium-catalyzed annulation of 2-biaryl Grignard reagents with internal alkynes. acs.orgntu.edu.sg This reaction proceeds in moderate to good yields and is applicable to a variety of substituted substrates. A key feature is the use of excess alkyne as a hydrogen acceptor, avoiding the need for an external oxidant. acs.org Palladium catalysis is also prominent, with methods including the cocyclotrimerization of allenes with arynes and domino reactions that combine a Catellani reaction with a retro-Diels-Alder step to build the phenanthrene core in a single pot. researchgate.netbeilstein-journals.org Furthermore, cycloisomerization reactions of biphenyls containing a tethered alkyne unit can be catalyzed by various π-Lewis acids, including salts of platinum, gold, gallium, and indium, to afford substituted phenanthrenes. researchgate.net

| Catalyst System | Substrates | Reaction Type | Reference |

|---|---|---|---|

| Chromium/2,2'-bipyridine | 2-Biaryl Grignard reagent + Alkyne | Annulation | acs.orgntu.edu.sg |

| Palladium(0) | Allene + Aryne | Cocyclotrimerization | researchgate.net |

| Pd(OAc)₂/Norbornadiene | Aryl halide + Arylboronic acid + Norbornadiene | Domino Catellani/Retro-Diels-Alder | beilstein-journals.org |

| PtCl₂, AuCl, GaCl₃, or InCl₃ | ortho-Alkynylbiphenyl | Cycloisomerization | researchgate.net |

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms from the starting materials. tcichemicals.com This strategy has been applied to the synthesis of complex heterocyclic systems containing a phenanthrene moiety.

For example, a microwave-assisted, three-component process using phenanthren-9-amine, various aldehydes, and cyclic 1,3-diketones can produce phenanthrene-fused tetrahydrodibenzoacridinones in excellent yields and short reaction times. beilstein-journals.org Another novel four-component reaction has been developed for the synthesis of 1-phenyl-1,4-dihydro-2H-9-oxa-4-aza-phenanthrene-3,10-dione derivatives from 4-hydroxycoumarin, ammonia, Meldrum's acid, and aromatic aldehydes. researchgate.net These methods showcase the power of MCRs to rapidly build molecular complexity around a core phenanthrene structure.

| Number of Components | Reactants | Key Conditions | Product Type | Reference |

|---|---|---|---|---|

| Three | Phenanthren-9-amine, Aldehyde, Cyclic 1,3-diketone | Microwave irradiation | Phenanthrene-fused tetrahydrodibenzoacridinone | beilstein-journals.org |

| Four | 4-Hydroxycoumarin, Ammonia, Meldrum's acid, Aromatic aldehyde | - | 1-Phenyl-1,4-dihydro-2H-9-oxa-4-aza-phenanthrene-3,10-dione | researchgate.net |

Regioselective and Stereoselective Synthesis of Alkylated Phenanthrenes

Beyond forming the basic skeleton, the synthesis of a specific isomer like 1,4,5-trimethylphenanthrene requires precise control over the placement of substituents (regioselectivity) and, in some cases, control over the three-dimensional arrangement of atoms (stereoselectivity).

Achieving specific substitution patterns on the phenanthrene core is a significant synthetic challenge. Modern methodologies have provided powerful solutions for the regioselective synthesis of alkylphenanthrenes. A prominent strategy involves a combination of Directed ortho Metalation (DoM) and Suzuki-Miyaura cross-coupling reactions. researchgate.nettandfonline.com

In this approach, a directing group on a benzene (B151609) ring guides lithiation to the ortho position. This lithiated species can then undergo further reactions. By applying this logic in a multi-step sequence, specific isomers of dimethylphenanthrenes have been synthesized in gram quantities and high purity. tandfonline.com For example, the synthesis of 1,7-dimethylphenanthrene (B57199) can be achieved using a combined DoM, Suzuki-Miyaura cross-coupling, and Directed remote Metalation (DreM) approach. researchgate.net This level of control is crucial for preparing analytical standards for environmental studies and for structure-activity relationship investigations. researchgate.net Classical methods, such as the Haworth and Bardhan-Sengupta syntheses, can also be used to produce alkylated phenanthrenes, though they may sometimes result in mixtures of isomers. quimicaorganica.orgspcmc.ac.in

Phenanthrene derivatives can exhibit chirality, often in the form of helicenes or atropisomers, where rotation around a single bond is sterically hindered. The synthesis of a single enantiomer of such a chiral molecule is a key goal in modern asymmetric catalysis.

Organocatalysis has emerged as a powerful tool for this purpose. An efficient enantioselective synthesis of chiral 10-hydroxy-10-(1H-indol-3-yl)-9-(10H)-phenanthrene derivatives was achieved through an organocatalyzed Friedel–Crafts reaction, yielding products with up to 97% enantiomeric excess (ee). mdpi.com This demonstrates that a small chiral organic molecule can effectively control the stereochemical outcome of a reaction on a phenanthrene precursor. mdpi.com Additionally, highly enantioselective methods have been developed for constructing helically chiral molecules. The synthesis of spcmc.ac.incarbohelicenes has been accomplished via an organocatalyzed intermolecular electrophilic amination, directly functionalizing the terminal ring of a benzo[c]phenanthrene (B127203) derivative to create the helical structure with excellent enantiocontrol. nih.gov

| Reaction Type | Catalyst Type | Substrates | Product Type | Stereochemical Outcome | Reference |

|---|---|---|---|---|---|

| Friedel–Crafts Reaction | Chiral Squaramide (Organocatalyst) | Phenanthrenequinone (B147406) + Indole | Chiral Hydroxyphenanthrenes | Up to 97% ee | mdpi.com |

| C-H Amination | Chiral Phosphoric Acid (Organocatalyst) | 2-Hydroxybenzo[c]phenanthrene + Diazodicarboxamide | spcmc.ac.inCarbohelicenes | Good yields and excellent enantioselectivity | nih.gov |

| Electrophilic Cyclization | Chiral starting material (d-aspartic acid) | - | Hexahydro-thia-azacyclopenta[c]phenanthrene | >99% ee | acs.org |

Principles of Green Chemistry in 1,4,5-Trimethylphenanthrene Synthesis

The application of green chemistry principles to the synthesis of 1,4,5-trimethylphenanthrene and other polycyclic aromatic hydrocarbons (PAHs) is an area of growing interest, driven by the need for more environmentally benign chemical processes. nih.govtandfonline.com While specific green synthetic routes for 1,4,5-trimethylphenanthrene are not extensively documented in the provided search results, general principles applicable to PAH synthesis can be considered.

Key tenets of green chemistry relevant to this context include the use of less hazardous chemical syntheses, designing for energy efficiency, and the use of renewable feedstocks. For instance, photochemical methods, which can utilize UV light as a "traceless agent," are considered environmentally friendly approaches in PAH synthesis. researchgate.net This aligns with the principle of atom economy, as it avoids the use of stoichiometric reagents that would otherwise generate waste.

Furthermore, the development of syntheses that proceed under mild conditions, such as those reported for some contorted PAH derivatives, contributes to the goals of green chemistry by reducing energy consumption. rsc.org The pursuit of high-yield, gram-scale syntheses under such conditions is a notable objective. rsc.org

While traditional PAH syntheses have often involved harsh conditions and hazardous reagents, modern approaches aim to mitigate these issues. researchgate.net The exploration of catalytic reactions, including metal-catalyzed cross-coupling reactions like the Suzuki coupling, offers pathways that are often more efficient and generate less waste than stoichiometric alternatives. researchgate.net

Table 2: Application of Green Chemistry Principles to PAH Synthesis

| Green Chemistry Principle | Application in PAH Synthesis | Potential Relevance to 1,4,5-Trimethylphenanthrene | Reference |

| Use of Less Hazardous Chemical Syntheses | Employing UV-light as a traceless agent in photochemical reactions. | Photocyclization could be explored as a key step, minimizing the need for harsh chemical oxidants. | researchgate.net |

| Design for Energy Efficiency | Developing synthetic routes that proceed under mild temperature and pressure conditions. | Seeking catalytic methods or reaction pathways that avoid high-temperature pyrolysis or cyclization steps. | rsc.org |

| Atom Economy | Utilizing catalytic methods like Suzuki coupling and cycloadditions (e.g., Diels-Alder) to maximize the incorporation of reactant atoms into the final product. | Designing a synthesis that builds the carbon skeleton through catalytic cross-couplings or cycloaddition reactions would improve atom economy. | researchgate.net |

| Use of Renewable Feedstocks | While not directly mentioned for this specific compound, a general goal is to derive starting materials from biomass or other renewable sources. | Future research could focus on sourcing aromatic precursors from biorefineries. | nih.govtandfonline.com |

Advanced Spectroscopic and Structural Characterization of 1,4,5 Trimethylphenanthrene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is a powerful non-destructive technique used to determine the structure of organic molecules in solution. libretexts.org For 1,4,5-trimethylphenanthrene, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign the proton (¹H) and carbon (¹³C) chemical shifts and to understand the connectivity of the atoms within the molecule. libretexts.orgorganicchemistrydata.org The chemical shift values are influenced by the electronic environment of each nucleus, providing a unique fingerprint of the molecular structure. libretexts.org

Application of 2D NMR Techniques for Connectivity and Assignment

Two-dimensional NMR techniques are instrumental in unambiguously assigning the complex NMR spectra of polycyclic aromatic hydrocarbons like 1,4,5-trimethylphenanthrene. huji.ac.ilresearchgate.net Experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) reveal the connectivity between different nuclei. usask.ca

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. usask.ca For 1,4,5-trimethylphenanthrene, COSY spectra would show correlations between neighboring aromatic protons, aiding in the assignment of the phenanthrene (B1679779) backbone protons.

HSQC (¹H-¹³C Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. usask.cahmdb.ca This is crucial for assigning the ¹³C spectrum, which often has a wider chemical shift range and less signal overlap compared to the ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over two or three bonds). usask.ca This is particularly useful for identifying the quaternary carbons (carbons with no attached protons) and for confirming the placement of the methyl groups on the phenanthrene ring.

The anisotropic effect of substituents on the chemical shifts of nearby protons is a key consideration in the analysis of phenanthrene derivatives. lookchem.com For instance, a methyl group at the C4 position is known to influence the chemical shift of the proton at the C5 position. lookchem.com

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for 1,4,5-trimethylphenanthrene is presented below based on general principles and data for similar compounds.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C1-CH₃ | ~2.5 | ~20 |

| C2 | ~7.6 | ~127 |

| C3 | ~7.8 | ~128 |

| C4-CH₃ | ~2.6 | ~22 |

| C4a | - | ~130 |

| C4b | - | ~131 |

| C5-CH₃ | ~2.7 | ~18 |

| C6 | ~7.9 | ~125 |

| C7 | ~7.5 | ~126 |

| C8 | ~8.0 | ~124 |

| C8a | - | ~132 |

| C9 | ~8.7 | ~127 |

| C10 | ~7.9 | ~123 |

| C10a | - | ~129 |

| H2 | ~7.6 | - |

| H3 | ~7.8 | - |

| H6 | ~7.9 | - |

| H7 | ~7.5 | - |

| H8 | ~8.0 | - |

| H9 | ~8.7 | - |

| H10 | ~7.9 | - |

| Note: These are estimated values and can vary based on the solvent and experimental conditions. |

Solid-State NMR for Crystalline and Amorphous Forms

While solution-state NMR provides information about molecules in a dissolved state, solid-state NMR (ssNMR) offers insights into the structure and dynamics of materials in their solid form. acs.orgresearchgate.net For polycyclic aromatic hydrocarbons (PAHs), ssNMR can differentiate between crystalline and amorphous forms and provide information about molecular packing and intermolecular interactions. acs.org The technique is particularly valuable for studying the structure of complex materials where single crystals for X-ray diffraction cannot be obtained. usgs.govresearchgate.net

Mass Spectrometry (MS) in Isomer Differentiation and Mixture Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. msu.edu It is a highly sensitive method used for identifying unknown compounds, quantifying known compounds, and elucidating the structure of molecules. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Environmental and Geochemical Profiling

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. etamu.edu This method is widely used for the analysis of volatile and semi-volatile organic compounds in complex mixtures. chromatographyonline.comub.edu

In environmental and geochemical studies, GC-MS is employed to profile PAHs, including trimethylphenanthrene isomers. mdpi.comresearchgate.net The retention time in the gas chromatograph and the mass spectrum of the eluting compound are used for identification. The fragmentation pattern observed in the mass spectrum, which is generated by the ionization process, provides structural information that can help differentiate between isomers. For instance, the analysis of organic residues from ancient artifacts has utilized GC-MS to identify various phenanthrene derivatives, shedding light on the original contents and subsequent transformation processes. mdpi.com

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to four or five decimal places. alevelchemistry.co.ukbioanalysis-zone.com This precision allows for the determination of the elemental composition of a molecule from its exact mass. msu.edunih.gov While standard mass spectrometry might not be able to distinguish between two molecules with the same nominal mass, HRMS can often differentiate them based on their exact masses. alevelchemistry.co.ukbioanalysis-zone.com For 1,4,5-trimethylphenanthrene (C₁₇H₁₆), the exact mass can be calculated and compared to the measured mass to confirm its elemental formula. However, it is important to note that HRMS alone cannot distinguish between isomers, as they have the same elemental formula and thus the same exact mass. bioanalysis-zone.com

X-Ray Crystallography for Solid-State Molecular Geometry and Conformation

X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orglibretexts.orgijcrt.org By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to generate a detailed 3D model of the molecule, including bond lengths, bond angles, and conformational details. nih.gov

Below is a hypothetical data table representing the kind of information that would be obtained from an X-ray crystallographic study of 1,4,5-trimethylphenanthrene.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 10.3 |

| α (°) | 90 |

| β (°) | 98.5 |

| γ (°) | 90 |

| Volume (ų) | 1045 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.15 |

| Note: These are hypothetical values for illustrative purposes. |

Advanced Vibrational Spectroscopy (IR, Raman) for Conformational and Electronic Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for elucidating the molecular structure of 1,4,5-trimethylphenanthrene. mdpi.comlibretexts.org These methods probe the vibrational modes of a molecule, which are sensitive to its geometry, bond strengths, and the distribution of electrons. libretexts.orgbeilstein-journals.org

IR spectroscopy relies on the absorption of infrared radiation at frequencies that match the vibrational frequencies of molecular bonds with a changing dipole moment. edinst.com In contrast, Raman spectroscopy involves the inelastic scattering of monochromatic light, where the frequency shift between the incident and scattered light corresponds to the vibrational frequencies of the molecule. rsc.org A key requirement for a vibrational mode to be Raman active is a change in the polarizability of the molecule. edinst.com Because their selection rules differ, IR and Raman spectroscopy are considered complementary techniques, often providing a more complete vibrational picture when used together. edinst.com

For 1,4,5-trimethylphenanthrene, the IR and Raman spectra would be expected to exhibit characteristic bands corresponding to the vibrations of the aromatic core and the methyl substituents.

Expected Vibrational Modes for 1,4,5-Trimethylphenanthrene:

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typically Stronger In | Notes |

| Aromatic C-H Stretch | 3100 - 3000 | IR & Raman | Vibrations of the hydrogen atoms attached to the phenanthrene ring system. |

| Aliphatic C-H Stretch | 3000 - 2850 | IR & Raman | Stretching vibrations of the C-H bonds within the three methyl groups. |

| Aromatic C=C Stretch | 1650 - 1450 | Raman | In-plane stretching of the carbon-carbon double bonds in the aromatic rings, providing a "fingerprint" of the phenanthrene core. |

| CH₃ Bending | 1470 - 1430 (asymmetric) 1380 - 1370 (symmetric) | IR | Bending vibrations of the methyl groups. The presence of multiple methyl groups may lead to complex band structures. |

| C-C Stretch | 1300 - 1000 | IR & Raman | Stretching vibrations of the carbon-carbon single bonds within the phenanthrene skeleton and between the rings and methyl groups. |

| Out-of-Plane C-H Bending | 900 - 675 | IR | These bands are characteristic of the substitution pattern on the aromatic rings and can provide structural confirmation. |

This table is illustrative and based on general group frequencies. Actual peak positions can be influenced by the specific electronic environment and conformational structure of 1,4,5-trimethylphenanthrene.

Analysis of the precise frequencies and intensities of these vibrational modes can offer insights into the molecule's conformation. For instance, steric interactions between the methyl groups, particularly the one at the 5-position with the hydrogen at the 4-position on the adjacent ring, could lead to slight distortions of the phenanthrene plane. These distortions would be reflected in shifts in the vibrational frequencies compared to a perfectly planar molecule. Furthermore, electronic effects of the methyl groups on the aromatic system can also be inferred from the vibrational spectra.

UV-Vis Absorption and Fluorescence Spectroscopy in Research Applications

Electronic spectroscopy, specifically UV-Vis absorption and fluorescence spectroscopy, provides valuable information about the electronic transitions within 1,4,5-trimethylphenanthrene and is crucial for its potential application in various research areas, including as a fluorescent probe. mdpi.commsu.edu

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which excites electrons from lower energy ground states to higher energy excited states. lucernatechnologies.com The resulting spectrum, a plot of absorbance versus wavelength, reveals the wavelengths at which the molecule absorbs light most strongly (λmax). lucernatechnologies.com For polycyclic aromatic hydrocarbons like phenanthrene, the UV-Vis spectrum is characterized by multiple absorption bands corresponding to π → π* transitions.

Fluorescence spectroscopy is the measurement of the light emitted when a molecule relaxes from an excited electronic state back to the ground state. The emitted light is typically of a longer wavelength (lower energy) than the absorbed light. The shape of the emission spectrum, the fluorescence quantum yield (the ratio of photons emitted to photons absorbed), and the fluorescence lifetime are key parameters that characterize a fluorescent molecule.

Expected Electronic Spectroscopic Properties of 1,4,5-Trimethylphenanthrene:

| Spectroscopic Parameter | Expected Characteristics | Information Gained |

| UV-Vis Absorption (λmax) | Multiple bands in the UV region (approx. 250-350 nm). | The position and intensity of the absorption bands are characteristic of the phenanthrene chromophore and are influenced by the methyl substituents. |

| Fluorescence Emission (λem) | Emission in the UV or blue region of the spectrum upon excitation at an appropriate λmax. | The emission wavelength is indicative of the energy gap between the excited and ground states. Phenanthrene itself is known to exhibit fluorescence. msu.edu |

| Stokes Shift | The difference in nanometers between the λmax of absorption and the λmax of emission. | A larger Stokes shift is often desirable for fluorescence applications to minimize self-absorption. |

| Quantum Yield | Moderate to high. | A measure of the efficiency of the fluorescence process. |

This table is illustrative. Actual values would need to be determined experimentally.

In research, the UV-Vis absorption spectrum of 1,4,5-trimethylphenanthrene can be used for its quantification in solution via the Beer-Lambert law. lucernatechnologies.com Its fluorescence properties are of particular interest. The introduction of methyl groups can influence the fluorescence quantum yield and emission wavelengths compared to the parent phenanthrene molecule. Such substituted phenanthrenes can be explored as fluorescent probes. For example, changes in the local environment (e.g., solvent polarity, binding to a macromolecule) can alter the fluorescence properties, allowing the molecule to report on its surroundings. msu.edu Furthermore, at high concentrations, phenanthrene derivatives can exhibit excimer fluorescence—a broad, red-shifted emission resulting from the association of an excited molecule with a ground-state molecule—which could be another avenue of research application. msu.edu

Reactivity and Reaction Mechanisms of 1,4,5 Trimethylphenanthrene

Electrophilic and Nucleophilic Aromatic Substitution Pathways

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution is a characteristic reaction of aromatic compounds like phenanthrene (B1679779). numberanalytics.com For the unsubstituted phenanthrene molecule, reactions typically occur at the 9 and 10 positions, which are the most electron-rich and accessible sites. wikipedia.orgnumberanalytics.com The mechanism involves the attack of an electrophile on the π-system to form a resonance-stabilized carbocation intermediate, known as a Wheland intermediate or σ-complex, followed by the loss of a proton to restore aromaticity. numberanalytics.com

In 1,4,5-trimethylphenanthrene, the presence of three electron-donating methyl groups significantly influences the regioselectivity of electrophilic attack. Methyl groups are activating and ortho-, para-directing. Therefore, they increase the rate of substitution and direct incoming electrophiles to specific positions:

The 1-methyl group activates positions 2 and 9.

The 4-methyl group activates positions 3 and 10.

The 5-methyl group activates positions 6 and 10.

The cumulative effect of these groups makes the phenanthrene nucleus even more reactive than the parent compound. Positions 9 and 10, already inherently reactive, receive additional activation from the methyl groups at C1 and C4/C5, respectively. Other positions, such as 2, 3, and 6, are also activated. The precise outcome of a substitution reaction would depend on a balance between these electronic enhancements and potential steric hindrance from the adjacent methyl groups. For instance, while position 10 is strongly activated electronically, an attack at this site might be sterically hindered.

Common electrophilic substitution reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group. numberanalytics.com

Halogenation: Using bromine or chlorine with a Lewis acid catalyst. numberanalytics.com

Friedel-Crafts Acylation: Using an acyl chloride and a Lewis acid like aluminum chloride to add an acyl group. numberanalytics.com

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is generally difficult for electron-rich aromatic systems like phenanthrene because the incoming nucleophile is repelled by the π-electron cloud. wikipedia.orgbyjus.com This type of reaction typically requires the presence of strong electron-withdrawing groups (such as nitro groups) on the aromatic ring to decrease the electron density and stabilize the negative charge in the intermediate, known as a Meisenheimer complex. masterorganicchemistry.comnumberanalytics.com

Since 1,4,5-trimethylphenanthrene contains only electron-donating methyl groups, it is highly deactivated towards nucleophilic aromatic substitution. Standard SNAr pathways are not a significant aspect of its reactivity profile. masterorganicchemistry.com Alternative mechanisms like the SN1 type, which involves the formation of an unstable aryl cation, are also highly unfavorable. byjus.comdalalinstitute.com

Pericyclic Reactions and Cycloadditions Involving the Phenanthrene Moiety

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. wikipedia.org Cycloaddition reactions, a major class of pericyclic reactions, involve the combination of two π-electron systems to form a new ring. libretexts.org

The phenanthrene molecule can participate in cycloaddition reactions, most notably acting as the 2π component in [4+2] Diels-Alder reactions. numberanalytics.comlibretexts.org The double bond between carbons 9 and 10 of phenanthrene is the most reactive and can function as a dienophile, reacting with a conjugated diene.

For 1,4,5-trimethylphenanthrene, the potential for cycloaddition at the 9,10-position still exists. However, the methyl groups at positions 1, 4, and 5 introduce steric hindrance around the bay region and the C4-C5 bond, which could influence the approach of a diene to the 9,10-bond, potentially lowering reaction rates compared to unsubstituted phenanthrene.

Other types of cycloadditions, such as [2+2] and [4+1] cycloadditions, are also known for aromatic systems, often requiring photochemical conditions or specialized reagents. libretexts.orgnih.gov For instance, photochemical [2+2] cycloadditions can occur between an alkene and the phenanthrene core. libretexts.org The electronic and steric profile of 1,4,5-trimethylphenanthrene would similarly modulate the feasibility and outcome of these reactions.

Photochemical Transformations and Rearrangements of Alkylated Phenanthrenes

Polycyclic aromatic hydrocarbons are photochemically active, capable of absorbing UV light to reach an excited state. nih.gov This excess energy can drive various transformations and rearrangements. The photochemistry of phenanthrene derivatives can lead to the formation of new cyclic structures or ring-opening products. nih.govrsc.org

For alkylated phenanthrenes, photochemical reactions can involve the aromatic core or the alkyl substituents. Irradiation can lead to intramolecular rearrangements. For example, studies on cyclopropanated phenanthrenes have shown that photolysis can generate highly reactive intermediates like allenylidenes. nih.gov While not a direct reaction of 1,4,5-trimethylphenanthrene, this illustrates the potential for complex photochemical pathways in substituted phenanthrene systems. The presence of methyl groups can influence the stability of intermediates and the distribution of photoproducts.

The absorption of UV light by PAHs can also lead to the formation of reactive oxygen species if oxygen is present, which can subsequently damage cellular components. nih.gov

Oxidative and Reductive Chemistry of the Aromatic Core

The fused ring system of phenanthrene is susceptible to both oxidation and reduction, with reactions preferentially occurring at the central 9,10-bond.

Oxidation

The oxidation of phenanthrene typically yields phenanthrene-9,10-quinone. wikipedia.orgnumberanalytics.com This can be achieved using strong oxidizing agents like chromic acid. wikipedia.org In the case of 1,4,5-trimethylphenanthrene, two primary oxidative pathways are possible: oxidation of the aromatic core and oxidation of the benzylic positions of the methyl groups.

Research on other alkylated PAHs has shown that alkyl substitution can shift the focus of metabolic and chemical oxidation from the aromatic ring to the alkyl side chain. nih.govresearchgate.netnih.gov The benzylic carbons of the methyl groups are susceptible to oxidation, potentially forming hydroxymethyl, aldehyde, and finally carboxylic acid functionalities. researchgate.net This shift is a critical aspect of the reactivity of alkylated phenanthrenes, as oxidation of the side chain can sometimes occur in preference to the ring. cardiff.ac.uk The competition between these two pathways is influenced by the specific reagents and reaction conditions. cardiff.ac.uk

Table 1: Competing Oxidative Pathways for 1,4,5-Trimethylphenanthrene

| Oxidative Pathway | Description | Potential Products | Influencing Factors |

|---|---|---|---|

| Aromatic Core Oxidation | Oxidation across the 9,10-positions, breaking the aromaticity of the central ring. | 1,4,5-Trimethylphenanthrene-9,10-dione | Strong oxidizing agents (e.g., CrO3); conditions favoring ring attack. wikipedia.org |

| Alkyl Side-Chain Oxidation | Oxidation of the benzylic carbon of one or more methyl groups. This pathway preserves the aromatic core. researchgate.netcardiff.ac.uk | Hydroxymethyl-, formyl-, or carboxy-phenanthrene derivatives. | Milder or specific enzymatic (e.g., CYP450) or chemical (e.g., H2WO4/H2O2) systems. nih.govcardiff.ac.uk |

Reduction

Reduction of phenanthrene typically occurs at the 9,10-positions to yield the more flexible, non-planar 9,10-dihydrophenanthrene. wikipedia.orgslideshare.net This reaction can be accomplished via catalytic hydrogenation using catalysts like Raney nickel. wikipedia.org For 1,4,5-trimethylphenanthrene, this reaction is expected to proceed similarly, affording 1,4,5-trimethyl-9,10-dihydrophenanthrene. The aromaticity of the two outer benzene (B151609) rings provides a thermodynamic driving force for the selective reduction of the central ring.

Mechanistic Investigations through Computational and Experimental Approaches

Understanding the complex reactivity of molecules like 1,4,5-trimethylphenanthrene relies on a combination of computational modeling and experimental studies.

Computational Approaches

Quantum chemistry methods, such as Density Functional Theory (DFT), are powerful tools for investigating reaction mechanisms. researchgate.netresearchgate.net These approaches can be used to:

Predict Reactive Sites: By calculating properties like the distribution of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) densities or using condensed Fukui functions, researchers can predict the most likely sites for electrophilic, nucleophilic, or radical attack. researchgate.netresearchgate.net For 1,4,5-trimethylphenanthrene, HOMO would be concentrated on the electron-rich rings, indicating sites for electrophilic attack.

Model Reaction Pathways: Computational models can map out the potential energy surfaces for various reactions, identifying transition states and intermediates. nih.gov This allows for the calculation of activation barriers, helping to determine the most favorable reaction mechanism. For example, modeling could compare the energy barriers for electrophilic attack at different positions on the trimethylphenanthrene ring system.

Experimental Approaches

Experimental work provides real-world data to validate and refine computational models. Key methods include:

Product Analysis: Conducting a reaction under controlled conditions and then identifying the products using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is a classic method to deduce reaction pathways. nih.gov

Kinetic Studies: Measuring reaction rates under different conditions (e.g., varying temperature or reactant concentrations) provides crucial information about the reaction mechanism and the rate-determining step. rsc.org

Spectroscopic Detection of Intermediates: In some cases, short-lived intermediates can be detected using advanced spectroscopic techniques, providing direct evidence for a proposed mechanism. nih.gov

Table 2: Summary of Approaches for Mechanistic Investigations

| Approach | Method | Application to 1,4,5-Trimethylphenanthrene |

|---|---|---|

| Computational | Density Functional Theory (DFT) | Calculating electron density, orbital energies (HOMO/LUMO), and predicting sites of reactivity. researchgate.netresearchgate.net |

| Transition State Theory | Modeling reaction pathways and calculating activation energies to predict product distributions. researchgate.net | |

| Molecular Electrostatic Potential (MEP) Mapping | Visualizing electron-rich and electron-poor regions to predict interactions with electrophiles and nucleophiles. researchgate.net | |

| Experimental | Product Isolation & Characterization | Performing reactions (e.g., oxidation, nitration) and analyzing products with GC-MS, HPLC, and NMR to determine regioselectivity. nih.govnih.gov |

| Kinetic Analysis | Measuring reaction rates to understand the influence of the methyl groups on reactivity compared to unsubstituted phenanthrene. rsc.org |

Theoretical and Computational Studies on 1,4,5 Trimethylphenanthrene

Quantum Chemical Calculations (Density Functional Theory, ab initio methods)

Quantum chemical calculations are fundamental to understanding the behavior of molecules from first principles. youtube.com Methods like Density Functional Theory (DFT) and ab initio calculations solve, or approximate solutions to, the Schrödinger equation to determine a molecule's electronic structure and energy. youtube.commpg.de These methods are foundational for predicting a wide array of molecular properties. For a molecule like 1,4,5-trimethylphenanthrene, these calculations can elucidate the influence of the methyl groups on the phenanthrene (B1679779) backbone.

To the best of current knowledge from scientific literature searches, specific quantum chemical studies focused exclusively on 1,4,5-trimethylphenanthrene are not widely available. However, the principles and methodologies are well-established and routinely applied to related polycyclic aromatic hydrocarbons (PAHs). biorxiv.orgnih.govresearchgate.netaps.org

Electronic Structure and Aromaticity Analysis

The electronic structure of a molecule dictates its reactivity, optical properties, and aromaticity. mpg.deaps.org DFT is a particularly popular method for these investigations due to its balance of computational cost and accuracy. mpg.demasterorganicchemistry.com Functionals like B3LYP are often paired with basis sets such as 6-31G* or larger to optimize the geometry and calculate electronic properties. nih.gov

Electronic Structure: Calculations would reveal the distribution of electrons within 1,4,5-trimethylphenanthrene, highlighting how the electron-donating methyl groups affect the electron density of the phenanthrene ring system. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical reactivity and kinetic stability. nih.gov

Aromaticity Analysis: Aromaticity is a key concept for PAHs. researchgate.net While phenanthrene itself is aromatic, the degree of aromaticity in each of its rings can be quantified computationally. smu.eduresearchgate.net A common method is the Nucleus-Independent Chemical Shift (NICS), which calculates the magnetic shielding at the center of each ring. researchgate.netsmu.edu A negative NICS value typically indicates aromatic character, while a positive value suggests anti-aromaticity. smu.edu For 1,4,5-trimethylphenanthrene, NICS calculations could determine if the methyl substitutions enhance or diminish the aromaticity of the individual rings compared to the parent phenanthrene. smu.edunih.gov

Table 1: Illustrative DFT-Calculated Electronic Properties of 1,4,5-Trimethylphenanthrene This table presents hypothetical data that would be the target of a DFT study on 1,4,5-trimethylphenanthrene. The values are for illustrative purposes only and are not derived from actual published research.

| Property | Hypothetical Value | Method/Basis Set | Significance |

|---|---|---|---|

| HOMO Energy | -5.8 eV | B3LYP/6-311+G(d,p) | Indicates the energy of the outermost electrons; relates to ionization potential. |

| LUMO Energy | -1.2 eV | B3LYP/6-311+G(d,p) | Indicates the energy of the lowest unoccupied orbital; relates to electron affinity. |

| HOMO-LUMO Gap | 4.6 eV | B3LYP/6-311+G(d,p) | Correlates with chemical stability and electronic excitation energy. |

| NICS(0) Ring A | -9.5 ppm | GIAO-B3LYP/6-311+G(d,p) | Quantifies the aromaticity of the terminal ring with two methyl groups. |

| NICS(0) Ring B | -6.2 ppm | GIAO-B3LYP/6-311+G(d,p) | Quantifies the aromaticity of the central ring. |

Prediction of Conformation and Strain Energies

The three-dimensional structure (conformation) of 1,4,5-trimethylphenanthrene is influenced by the steric interactions of its methyl groups. The proximity of the methyl groups at the 4- and 5-positions, located in the "bay region," is expected to cause significant steric strain. nih.govbilkent.edu.tr This strain can lead to distortions from a perfectly planar structure.

Conformational Analysis: Ab initio methods, such as Møller-Plesset perturbation theory (MP2), or DFT can be used to perform a potential energy surface scan. researchgate.net This involves systematically rotating the methyl groups and calculating the energy at each step to identify the most stable (lowest energy) conformation.

Strain Energy: The strain energy is the excess energy a molecule possesses due to unfavorable steric interactions or bond angle distortions compared to a hypothetical strain-free reference molecule. nih.govnih.govbilkent.edu.tr For 1,4,5-trimethylphenanthrene, the strain energy would primarily arise from the repulsion between the hydrogen atoms of the 4- and 5-methyl groups. This can be calculated by comparing the energy of the optimized structure to the sum of energies of its constituent parts in an unstrained state. High strain energy can influence the molecule's stability and reactivity. nih.gov

Table 2: Hypothetical Conformational and Strain Energy Data for 1,4,5-Trimethylphenanthrene This table presents hypothetical data from a computational analysis of the molecule's geometry. The values are for illustrative purposes and are not from published experimental or computational work.

| Parameter | Hypothetical Value | Computational Method | Implication |

|---|---|---|---|

| Dihedral Angle (C3-C4-C4_Me-H) | 60° | DFT/B3LYP/cc-pVTZ | Describes the orientation of the methyl group at position 4. |

| Dihedral Angle (C6-C5-C5_Me-H) | 60° | DFT/B3LYP/cc-pVTZ | Describes the orientation of the methyl group at position 5. |

| Out-of-Plane Angle (Bay Region) | 5.2° | DFT/B3LYP/cc-pVTZ | Indicates deviation from planarity due to steric clash. |

Molecular Dynamics Simulations for Conformational Dynamics and Interactions

While quantum chemical calculations provide static pictures of molecules at their energy minima, molecular dynamics (MD) simulations model the movement of atoms over time. researchgate.netumw.edunih.govd-nb.info By solving Newton's equations of motion for a system of atoms, MD simulations can reveal the conformational dynamics of 1,4,5-trimethylphenanthrene and its interactions with a solvent or other molecules. nih.govnih.govlibretexts.org

An MD simulation of this molecule, for which specific studies are not currently available in the literature, would typically place it in a simulation box filled with a chosen solvent (like water or an organic solvent) and run for nanoseconds or longer. nih.govnih.gov The simulation would track the trajectories of all atoms, providing a "movie" of molecular motion. This would allow for the study of the flexibility of the phenanthrene core, the rotation of the methyl groups, and the stability of the bay-region conformation under thermal fluctuations. researchgate.net

Reaction Pathway and Transition State Analysis

DFT is a powerful tool for mapping out the mechanisms of chemical reactions. bilkent.edu.trnih.gov It can be used to calculate the energies of reactants, products, intermediates, and, crucially, transition states. youtube.comnih.govnih.gov The transition state is the highest energy point along a reaction coordinate, and its energy determines the activation energy of the reaction.

For 1,4,5-trimethylphenanthrene, one could theoretically study various reactions, such as oxidation, hydrogenation, or electrophilic substitution. The process would involve:

Reactant and Product Optimization: Calculating the lowest energy structures of the starting material and the final product.

Transition State Search: Locating the saddle point on the potential energy surface that connects the reactant and product. This is a complex computational task often requiring algorithms like the synchronous transit-guided quasi-Newton (STQN) method.

Frequency Calculation: Confirming the nature of the stationary points. A stable molecule (reactant, product, intermediate) will have all real vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov

Although no specific reaction pathway analyses for 1,4,5-trimethylphenanthrene are documented in the searched literature, this methodology has been extensively applied to understand PAH formation and degradation. noaa.gov

Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational chemistry is widely used to predict spectroscopic data, which can be invaluable for identifying and characterizing compounds. doi.org

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically used with DFT, can predict the ¹H and ¹³C NMR chemical shifts of a molecule with high accuracy. doi.org For 1,4,5-trimethylphenanthrene, these calculations would predict the specific chemical shifts for each unique carbon and hydrogen atom, accounting for the electronic effects of the methyl groups and the steric strain. Comparing these predicted spectra with experimental data would be the definitive way to confirm the structure.

Infrared (IR) Spectroscopy: DFT calculations can also predict vibrational frequencies. researchgate.net These frequencies correspond to the peaks in an IR spectrum. researchgate.netnih.gov By calculating the harmonic frequencies of the optimized structure of 1,4,5-trimethylphenanthrene, a theoretical IR spectrum can be generated. This would show characteristic peaks for C-H stretching (both aromatic and aliphatic), C=C stretching in the aromatic rings, and various bending modes, aiding in the interpretation of experimental IR data. doi.org

Table 3: Illustrative Predicted Spectroscopic Data for 1,4,5-Trimethylphenanthrene This table shows the kind of data that would be generated from computational spectroscopy studies. The values are for illustrative purposes and are not from published research.

| Spectroscopy Type | Predicted Parameter | Hypothetical Value | Significance |

|---|---|---|---|

| ¹³C NMR | Chemical Shift C-4a | 129.8 ppm | The chemical environment of the carbon atom at the junction of two rings. |

| ¹³C NMR | Chemical Shift C-5 | 132.1 ppm | Shift influenced by both the aromatic ring and the attached methyl group. |

| ¹H NMR | Chemical Shift H-6 | 7.95 ppm | Proton in the bay region, likely deshielded by steric compression. |

| ¹H NMR | Chemical Shift 1-CH₃ | 2.51 ppm | Chemical shift for the methyl group at the 1-position. |

| IR | Aromatic C-H Stretch | 3050-3100 cm⁻¹ | Characteristic vibrations of hydrogens attached to the aromatic rings. |

| IR | Aliphatic C-H Stretch | 2920-2980 cm⁻¹ | Characteristic vibrations of hydrogens in the methyl groups. |

Application of Machine Learning in the Study of 1,4,5-Trimethylphenanthrene

In recent years, machine learning (ML) has emerged as a powerful tool in chemistry to predict molecular properties without the need for expensive quantum chemical calculations for every new molecule. biorxiv.org Quantitative Structure-Property Relationship (QSPR) models are a form of ML where a model is trained on a large dataset of molecules with known properties.

While no ML models have been specifically trained for or applied to 1,4,5-trimethylphenanthrene, it could be a target for existing models developed for PAHs. These models use molecular descriptors (numerical representations of a molecule's structure) as input to predict properties like boiling point, solubility, toxicity, or even electronic properties like the HOMO-LUMO gap. A trained ML model could provide rapid property estimations for 1,4,5-trimethylphenanthrene, which would be particularly useful for initial screening or for properties that are very difficult to calculate or measure. biorxiv.org

Derivatives and Analogues of 1,4,5 Trimethylphenanthrene

Design and Synthesis of Substituted Phenanthrene (B1679779) Frameworks

The construction of the core phenanthrene structure can be achieved through various synthetic routes, which can be adapted for the synthesis of substituted derivatives. Classic methods such as the Haworth synthesis, the Bardhan-Sengupta phenanthrene synthesis, and the Pschorr synthesis provide fundamental pathways to the phenanthrene nucleus. researchgate.net More contemporary methods often rely on transition-metal-catalyzed cross-coupling and cyclization reactions.

For instance, palladium-catalyzed reactions, such as the Heck reaction, have been effectively used to construct the phenanthrene skeleton. quimicaorganica.org A general strategy could involve the coupling of appropriately substituted aryl halides and alkenes. Similarly, palladium-catalyzed pericyclic reactions have been developed for the synthesis of phenanthrenes and their alkylated derivatives. researchgate.net These methods offer a modular approach, allowing for the introduction of substituents at various positions on the aromatic framework.

Another powerful strategy involves the photocyclization of stilbene (B7821643) derivatives, a method that can be employed to create a variety of substituted phenanthrenes. researchgate.net The starting stilbene can be synthesized with the desired substitution pattern, which is then carried through to the final phenanthrene product upon photochemical cyclization.

The synthesis of a specifically substituted phenanthrene like 1,4,5-trimethylphenanthrene would likely involve a multi-step sequence, starting with appropriately methylated precursors. For example, a synthetic approach could be envisioned starting from methylated naphthalene (B1677914) and employing a Friedel-Crafts acylation followed by cyclization and aromatization steps, in a manner analogous to the Haworth synthesis. quimicaorganica.org

| Synthetic Method | Description | Key Features |

| Haworth Synthesis | Based on the Friedel-Crafts acylation of an aromatic compound with a cyclic anhydride, followed by reduction, cyclization, and aromatization. | A classic method, though it can lack regioselectivity in some cases. quimicaorganica.org |

| Bardhan-Sengupta Synthesis | Involves the cyclization of an alcohol onto a benzene (B151609) ring, catalyzed by phosphorus pentoxide, followed by aromatization. quimicaorganica.org | Offers a regiospecific cyclization. quimicaorganica.org |

| Palladium-Catalyzed Reactions | Includes methods like the Heck reaction and other cross-coupling strategies to form the phenanthrene ring system from smaller fragments. quimicaorganica.orgespublisher.com | Highly versatile and allows for the construction of complex substitution patterns. espublisher.com |

| Photocyclization of Stilbenes | The use of ultraviolet light to induce an intramolecular cyclization of a stilbene derivative to form a phenanthrene. researchgate.net | A clean and often high-yielding method for specific isomers. researchgate.net |

Polyalkylated Phenanthrene Architectures: Synthetic Challenges and Opportunities

The synthesis of polyalkylated phenanthrenes, such as 1,4,5-trimethylphenanthrene, presents unique challenges. The steric hindrance introduced by multiple alkyl groups, particularly in the "bay region" (the sterically crowded area between the 4- and 5-positions), can significantly impact reaction rates and yields. The synthesis of sterically hindered phenanthrenes often requires carefully optimized reaction conditions, including the choice of catalysts and solvents, to overcome the energetic barriers.

Despite the synthetic difficulties, polyalkylated phenanthrenes offer opportunities for exploring the effects of steric strain on the electronic and physical properties of PAHs. The distortion of the aromatic plane due to steric hindrance can lead to unique photophysical properties and altered reactivity.

A study on the gas-phase reaction of the methyl radical with the fluorenyl radical demonstrated the formation of phenanthrene through radical-radical recombination, highlighting pathways for the growth of PAHs that can lead to polyalkylated structures. nih.gov This suggests that under certain high-temperature conditions, the formation of such compounds is feasible.

Heteroatom-Containing Phenanthrene Analogues

The introduction of heteroatoms (e.g., nitrogen, oxygen, sulfur) into the phenanthrene framework creates a diverse range of analogues with potentially altered biological activities and material properties. The synthesis of these heteroaromatic phenanthrenes can be achieved by employing heterocyclic starting materials in established phenanthrene synthetic routes.

For example, aza-phenanthrenes (phenanthrolines) can be synthesized through modifications of classic methods or via modern catalytic approaches. Facile synthetic routes to isochroman-containing heterocycles have been developed, which can then be transformed into phenanthrene alkaloids, a class of naturally occurring nitrogen-containing phenanthrene derivatives. nih.gov

The synthesis of oxygen-containing phenanthrene analogues, such as those with furan (B31954) or pyran rings fused to the phenanthrene core, is also an active area of research. These compounds can be accessed through various cyclization strategies.

Functionalization Strategies for Targeted Research Applications

Once the 1,4,5-trimethylphenanthrene core is synthesized, further functionalization can be carried out to introduce specific chemical groups for targeted applications. The positions for functionalization will be dictated by the directing effects of the existing methyl groups and the inherent reactivity of the phenanthrene nucleus. The 9- and 10-positions of phenanthrene are typically the most reactive sites for electrophilic substitution and other transformations.

Palladium-catalyzed C-H activation is a powerful tool for the direct functionalization of aromatic rings and could be applied to introduce a variety of substituents onto the phenanthrene backbone. Microwave-assisted C-H arylation has been shown to be an effective method for the synthesis of complex phenanthrene derivatives. nih.gov

The development of functionalized phenanthrenes is crucial for their application in areas such as organic electronics, where the electronic properties can be tuned by the introduction of electron-donating or electron-withdrawing groups.

Chiral Derivatives and Their Preparation for Asymmetric Studies

Chirality in phenanthrene derivatives can arise from several sources, including the presence of a stereocenter in a substituent, atropisomerism due to restricted rotation around a single bond (often in sterically hindered derivatives), or the inherent helicity of certain extended phenanthrene systems (helicenes).

The synthesis of chiral phenanthrene derivatives is of significant interest for applications in asymmetric catalysis and chiroptical materials. Asymmetric synthesis strategies can be employed to produce enantiomerically enriched or pure compounds. This can involve the use of chiral catalysts, chiral auxiliaries, or the resolution of racemic mixtures.

For example, the synthesis of chiral phenanthrene alkaloids often starts from chiral precursors or employs asymmetric transformations to establish the stereocenters. The development of synthetic routes that provide access to both enantiomers of a chiral phenanthrene derivative is particularly valuable for studying their differential biological activities or chiroptical properties.

Role of 1,4,5 Trimethylphenanthrene in Environmental and Geochemical Research

Occurrence and Distribution as Geochemical Markers in Natural Systems

The distribution of phenanthrene (B1679779) and its alkylated homologs in geological samples is a powerful tool for geochemical analysis. These compounds are common constituents of crude oils and extracts from sedimentary rocks.

Source Rock Characterization and Thermal Maturity Assessment

The isomers of alkylated phenanthrenes, including trimethylphenanthrenes (TMPs), are instrumental in assessing the thermal maturity of source rocks and petroleum. unal.edu.coresearchgate.net As organic matter in source rocks is subjected to increasing temperatures over geological time, the molecular structures of biomarkers undergo predictable changes. The distribution of TMP isomers is influenced by thermal maturation. unal.edu.co

Various maturity parameters are derived from the relative abundances of different aromatic hydrocarbons. While the Methylphenanthrene Index (MPI-1) is a widely used parameter, other ratios involving dimethylnaphthalene (DNR) and trimethylnaphthalene (TNR) are also employed to gauge the maturity level, which indicates the extent of hydrocarbon generation. unal.edu.co For instance, studies on the Mamu Formation in Nigeria used these aromatic biomarkers to determine that the source rocks were marginally mature for hydrocarbon generation. unal.edu.co In very high-maturity source rocks, such as those from the Lower Paleozoic, traditional biomarkers become unreliable, and aromatic hydrocarbon ratios, including those of phenanthrene series compounds, are used instead. nih.gov

It is important to note that specific studies detailing the behavior of 1,4,5-trimethylphenanthrene as a distinct maturity indicator are scarce. Research often focuses on more abundant or thermodynamically distinct isomers. For example, pyrolysis experiments on bitumen to simulate maturation showed changes in various TMP isomers like 1,3,7-TMP and 2,3,6-TMP, but did not identify 1,4,5-TMP, suggesting it may be less abundant or co-elutes with other isomers during analysis. nih.gov

Table 1: Selected Aromatic Hydrocarbon Maturity Parameters

| Parameter | Formula | Application |

|---|---|---|

| DNR-1 | (2,6-DMN + 2,7-DMN) / 1,5-DMN | Dimethylnaphthalene Ratio for thermal maturity. unal.edu.co |

| TNR-1 | 2,3,6-TMN / 1,2,5-TMN | Trimethylnaphthalene Ratio for thermal maturity and source input. unal.edu.co |

| MPI-1 | 1.5 x (2-MP + 3-MP) / (P + 1-MP + 9-MP) | Methylphenanthrene Index, correlates with vitrinite reflectance. unal.edu.co |

| DBT/PHEN | Dibenzothiophene / Phenanthrene | Ratio used to infer source rock lithology (carbonate vs. shale). unal.edu.co |

Note: P=Phenanthrene, MP=Methylphenanthrene, DMN=Dimethylnaphthalene, TMN=Trimethylnaphthalene, DBT=Dibenzothiophene. Isomer positions are numbered.

Biomarker Applications in Sedimentary Organic Matter and Petroleum Systems

Biomarkers are molecular fossils that provide information on the source, depositional environment, and thermal history of organic matter. usgs.gov Alkylated PAHs, including trimethylphenanthrenes, are key biomarkers in petroleum geochemistry. unal.edu.co

Abiotic Degradation Pathways in Environmental Matrices

Once released into the environment, alkylated phenanthrenes are subject to non-biological degradation processes that transform their chemical structure.

Photodegradation Mechanisms of Alkylated Phenanthrenes

Photodegradation is a significant environmental process for PAHs, driven by the energy of sunlight. youtube.com This process can alter organic compounds, breaking them down into simpler molecules. youtube.com For phenanthrene and its alkylated derivatives, photodegradation typically occurs under UV light irradiation. nih.gov The rate of this degradation can be significantly accelerated by the presence of photocatalysts, such as nanometer-sized titanium dioxide (TiO2), on soil surfaces. nih.govsemanticscholar.org The process generally follows pseudo-first-order kinetics, and factors like light intensity, the presence of oxidizing agents like hydrogen peroxide, and the presence of other organic matter like humic acids can enhance the degradation rate. nih.gov A proposed mechanism involves the generation of highly reactive species like hydroxyl radicals that attack the aromatic rings, leading to their cleavage and eventual breakdown. nih.govmdpi.com

Chemical Oxidation and Other Non-Biological Transformation Processes

Besides photodegradation, alkylated phenanthrenes can be transformed through chemical oxidation. This can occur in the presence of strong oxidizing agents or through catalytic processes. For instance, the oxidation of phenols can be achieved using air as an oxidant in specialized microreactors, a process that dramatically speeds up the reaction compared to conventional methods. rsc.org In environmental settings, the oxidation of PAHs can be mediated by reactive oxygen species generated through various chemical reactions. mdpi.com The ultimate products of phenanthrene oxidation often include phenanthrenequinone (B147406) and diphenic acid.

Biotic Degradation Mechanisms of Alkylated Phenanthrenes by Microorganisms

Microbial degradation is a key process in the natural attenuation of PAHs in contaminated environments. nih.govcore.ac.uk A wide range of bacteria and fungi have demonstrated the ability to use phenanthrene and its alkylated forms as a source of carbon and energy.

Numerous bacterial genera are known for their ability to break down phenanthrene. nih.govnih.gov The degradation pathway often begins with the action of a dioxygenase enzyme, which incorporates two oxygen atoms into the phenanthrene molecule. In many bacteria, this initial attack occurs at the 3 and 4 positions, forming cis-3,4-dihydrophenanthrene-3,4-diol. nih.gov This intermediate is then further metabolized through a series of enzymatic reactions, leading to ring cleavage and eventual mineralization to carbon dioxide and water. nih.gov Another common pathway involves initial oxidation at the 1 and 2 positions, leading to intermediates like 1-hydroxy-2-naphthoic acid. nih.gov

The efficiency of biodegradation can be affected by environmental factors, including the presence of co-contaminants like heavy metals. Some metals can inhibit microbial growth and reduce the rate of PAH degradation, although some bacterial strains exhibit resistance to both PAHs and heavy metals. nih.govnih.gov The use of microbial consortia, sometimes in conjunction with microalgae, can enhance the degradation of PAHs compared to single strains. frontiersin.orgsemanticscholar.org

While the degradation of phenanthrene is well-studied, specific data on the biodegradation rates and pathways for individual trimethylphenanthrene isomers, including 1,4,5-trimethylphenanthrene, are limited. It is generally understood that the rate of biodegradation tends to decrease with an increasing number of alkyl substitutions on the PAH molecule.

Table 2: Examples of Phenanthrene-Degrading Microorganisms

| Microorganism Genus | Type | Key Findings |

|---|---|---|

| Sphingobium | Bacterium | Capable of utilizing phenanthrene as a sole carbon source; degradation proceeds via cis-3,4-dihydrophenanthrene-3,4-diol. nih.gov |

| Pseudomonas | Bacterium | Commonly isolated from contaminated sites and known for effective phenanthrene degradation. nih.gov |

| Achromobacter | Bacterium | Isolated from contaminated environments and shows the ability to degrade phenanthrene. nih.gov |

| Neorhizobium | Bacterium | A novel strain has been identified that degrades phenanthrene and shows resistance to nickel. nih.gov |

| Bacillus | Bacterium | Used in consortia with microalgae to enhance the degradation of phenanthrene. frontiersin.org |

| Gonium | Microalga | Investigated for its ability to degrade phenanthrene, showing high efficiency. frontiersin.org |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 1,4,5-Trimethylphenanthrene |

| 1,3,7-Trimethylphenanthrene |

| 1-Hydroxy-2-naphthoic acid |

| 1-Methylphenanthrene |

| 1,2,5-Trimethylnaphthalene |

| 1,2,7-Trimethylnaphthalene |

| 1,3,7-Trimethylphenanthrene (1,3,7-TMP) |

| 2,3,6-Trimethylphenanthrene (2,3,6-TMP) |

| 2,6-Dimethylnaphthalene (2,6-DMN) |

| 2,7-Dimethylnaphthalene (2,7-DMN) |

| 2-Methylphenanthrene |

| 3-Methylphenanthrene |

| 9-Methylphenanthrene |

| Carbon Dioxide |

| cis-3,4-Dihydrophenanthrene-3,4-diol |

| Dibenzothiophene |

| Diphenic acid |

| Humic acid |

| Hydrogen Peroxide |

| Phenanthrene |

| Phenanthrenequinone |

| Titanium Dioxide |

Microbial Metabolism and Biotransformation Pathways

The microbial breakdown of 1,4,5-trimethylphenanthrene, an alkylated polycyclic aromatic hydrocarbon, is a complex process driven by a variety of microorganisms. While specific pathways for this compound are not as extensively documented as for its parent compound, phenanthrene, the general principles of PAH degradation offer significant insights. The presence of methyl groups introduces additional steps and potential variations in the metabolic routes.

Microbial degradation of alkylated PAHs can proceed through two primary initial lines of attack: oxidation of the aromatic ring system or oxidation of the alkyl substituents. In the case of 1,4,5-trimethylphenanthrene, microorganisms may initiate degradation by targeting the phenanthrene nucleus. This typically involves the action of dioxygenase enzymes, which incorporate both atoms of a molecular oxygen into the aromatic ring, forming a cis-dihydrodiol. The position of this initial attack can vary, leading to different downstream metabolic intermediates.

Alternatively, the microbial metabolism can commence with the oxidation of one or more of the methyl groups. This process is often initiated by monooxygenase enzymes, which hydroxylate the methyl group to form a hydroxymethyl group. This can be further oxidized to an aldehyde and then a carboxylic acid. This side-chain oxidation pathway can occur prior to or concurrently with the degradation of the aromatic rings.

The specific pathway followed is dependent on the microbial species and the enzymatic machinery they possess. Some bacteria and fungi have been shown to favor ring cleavage pathways, while others may preferentially attack the alkyl side chains. The interplay between these pathways ultimately determines the rate and extent of 1,4,5-trimethylphenanthrene degradation in the environment.

Enzymatic Studies of Biodegradation Processes

The enzymatic breakdown of 1,4,5-trimethylphenanthrene is central to its environmental bioremediation. A diverse array of microbial enzymes is involved in the intricate process of dismantling this complex molecule. While direct enzymatic studies on 1,4,5-trimethylphenanthrene are limited, research on related PAHs provides a strong foundation for understanding the key enzymatic players.

Dioxygenases are paramount in the initial attack on the aromatic core of phenanthrene and its alkylated derivatives. These multi-component enzyme systems catalyze the stereospecific incorporation of both atoms of molecular oxygen to form cis-dihydrodiols. For 1,4,5-trimethylphenanthrene, the position of the methyl groups can influence the site of dioxygenase attack, potentially leading to the formation of several isomeric dihydrodiols.

Monooxygenases , including cytochrome P450 monooxygenases found in fungi and some bacteria, represent another critical class of enzymes. dergipark.org.tr These enzymes are often involved in the initial oxidation of the methyl groups, converting them to hydroxymethyl groups. d-nb.info This initial hydroxylation is a crucial step in the side-chain degradation pathway. Subsequent oxidation steps are carried out by alcohol dehydrogenases and aldehyde dehydrogenases.

Following the initial oxidation of either the ring or the methyl groups, a cascade of other enzymes comes into play. Dehydrogenases further oxidize the dihydrodiols to their corresponding catechols. Ring-cleavage dioxygenases are then responsible for breaking open the aromatic rings of these catechol intermediates. These enzymes are categorized as either ortho- or meta-cleavage dioxygenases, depending on the position of the bond they break relative to the hydroxyl groups of the catechol. The resulting aliphatic products are then channeled into central metabolic pathways.

Hydrolases may also be involved in processing intermediates, and various transferases can conjugate metabolites to facilitate their transport and further breakdown. The coordinated action of this enzymatic consortium is essential for the complete mineralization of 1,4,5-trimethylphenanthrene.

| Enzyme Class | Function in 1,4,5-Trimethylphenanthrene Degradation (Postulated) |

| Dioxygenases | Initial oxidation of the aromatic rings, forming cis-dihydrodiols. |

| Monooxygenases | Initial oxidation of the methyl side chains to hydroxymethyl groups. d-nb.info |

| Dehydrogenases | Oxidation of dihydrodiols to catechols. |

| Ring-cleavage Dioxygenases | Cleavage of the aromatic rings of catechol intermediates. |

| Hydrolases | Processing of intermediate metabolites. |

Elucidation of Microbial Degradation Products

The identification of microbial degradation products is crucial for understanding the biotransformation pathways of 1,4,5-trimethylphenanthrene and for assessing the effectiveness of bioremediation efforts. While a complete metabolic map for this specific compound is still under investigation, studies on analogous alkylated PAHs allow for the prediction of likely intermediates.

Initial oxidation of the aromatic rings would lead to the formation of various trimethyl-phenanthrene-dihydrodiols . Subsequent dehydrogenation would yield the corresponding trimethyl-phenanthrene-catechols .

If the degradation proceeds via the oxidation of the methyl groups, a series of carboxylated and hydroxylated intermediates would be formed. For instance, initial monooxygenase attack on one of the methyl groups would produce a hydroxymethyl-dimethyl-phenanthrene . Further oxidation would lead to the formation of a formyl-dimethyl-phenanthrene and subsequently a carboxy-dimethyl-phenanthrene .

Ring cleavage of the catechol intermediates would result in the formation of various aliphatic dicarboxylic acids and other smaller molecules that can be funneled into the Krebs cycle for complete mineralization to carbon dioxide and water. The specific nature of these ring-fission products depends on whether ortho or meta cleavage occurs.

It is important to note that incomplete degradation can lead to the accumulation of these intermediate metabolites, which may have their own toxicological properties. Therefore, a thorough analysis of the degradation products is essential for a comprehensive environmental risk assessment.

| Potential Degradation Product | Precursor/Formation Pathway |

| Trimethyl-phenanthrene-dihydrodiol | Initial dioxygenase attack on the aromatic rings. |

| Trimethyl-phenanthrene-catechol | Dehydrogenation of dihydrodiol intermediates. |

| Hydroxymethyl-dimethyl-phenanthrene | Initial monooxygenase attack on a methyl group. d-nb.info |

| Carboxy-dimethyl-phenanthrene | Further oxidation of a hydroxymethyl group. |

| Aliphatic dicarboxylic acids | Ring cleavage of catechol intermediates. |

Advanced Applications of 1,4,5 Trimethylphenanthrene in Non Prohibited Fields

Utilization as a Building Block in Complex Organic Synthesis